molecular formula C20H33ClN2O4 B3956954 ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride

ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride

Cat. No. B3956954
M. Wt: 400.9 g/mol
InChI Key: RTABSNLDQZAZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

As for the chemical reactions, it’s difficult to predict without specific context. The reactivity of this compound would depend on the conditions and the reagents present. The piperazine ring might undergo reactions at the nitrogen atom, and the hydroxy group could potentially be involved in condensation reactions .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it’s intended for use as a pharmaceutical, the mechanism would depend on the specific biological target. Piperazine rings are common in drugs and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, safe handling practices should be followed to minimize risk. It’s also important to consider potential environmental impacts .

Future Directions

The future directions for research on this compound could include elucidating its synthesis and properties, investigating its reactivity, and exploring potential applications. If it’s intended for use as a pharmaceutical, studies could be conducted to determine its biological activity and toxicity .

properties

IUPAC Name

ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4.ClH/c1-5-25-19(24)22-12-10-21(11-13-22)14-16(23)15-26-18-9-7-6-8-17(18)20(2,3)4;/h6-9,16,23H,5,10-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTABSNLDQZAZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride
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ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride
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ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride
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ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride
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